molecular formula C14H15FO4 B15046429 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 1385694-60-9

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No.: B15046429
CAS No.: 1385694-60-9
M. Wt: 266.26 g/mol
InChI Key: JVGXLTDYPDAJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound that features a cyclohexane ring substituted with a fluoro and methoxy phenyl group, as well as a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic Acid
  • 3-Fluoro-4-methoxybenzoic Acid
  • 4-Methoxyphenylboronic Acid

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic Acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1385694-60-9

Molecular Formula

C14H15FO4

Molecular Weight

266.26 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15FO4/c1-19-12-3-2-9(8-11(12)15)14(13(17)18)6-4-10(16)5-7-14/h2-3,8H,4-7H2,1H3,(H,17,18)

InChI Key

JVGXLTDYPDAJDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.